Acetic acid;1-methoxyethane-1,2-diol
Description
The compound "Acetic acid;1-methoxyethane-1,2-diol" is a hybrid system comprising acetic acid and a methoxy-substituted ethane diol. Methoxy-substituted diols, such as (±)-1-(4-methoxyphenyl)ethane-1,2-diol , are known for their roles in catalysis and organic synthesis. Acetic acid’s reactivity with diols (e.g., ethane-1,2-diol) typically yields esters like ethylene glycol monoacetate or diacetate through acid-catalyzed esterification .
Properties
CAS No. |
95332-39-1 |
|---|---|
Molecular Formula |
C7H16O7 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
acetic acid;1-methoxyethane-1,2-diol |
InChI |
InChI=1S/C3H8O3.2C2H4O2/c1-6-3(5)2-4;2*1-2(3)4/h3-5H,2H2,1H3;2*1H3,(H,3,4) |
InChI Key |
BFVLNFZSGYIQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-methoxyethane-1,2-diol typically involves the reaction of acetic acid with 1-methoxyethane-1,2-diol under controlled conditions. The reaction is usually catalyzed by an acid catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-methoxyethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH-) or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;1-methoxyethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-methoxyethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethane-1,2-Diol (Ethylene Glycol) and Acetic Acid Derivatives
- Reactivity: Ethane-1,2-diol reacts with acetic acid in the presence of H₂SO₄ to form mono- or di-acetate esters via protonation of the carbonyl oxygen, nucleophilic attack, and dehydration .
- Applications : Ethylene glycol diacetate is used as a solvent for resins and cellulose esters.
- Key Difference : Unlike 1-methoxyethane-1,2-diol, ethane-1,2-diol lacks methoxy substitution, reducing its steric hindrance and altering its polarity.
Propane-1,2-Diol (Propylene Glycol) and Acetic Acid Derivatives
- Synthesis: Propane-1,2-diol is produced via hydrogenation of lactic acid over Ru-Sn/TiO₂ catalysts (87% yield) . Its monoacetate derivative, propane-1,2-diol monoacetate (CAS 627-69-0), is used in food additives and pharmaceuticals .
- Metabolism : Propane-1,2-diol alginate (E 405) hydrolyzes into propane-1,2-diol and alginic acid in vivo, with the latter excreted unmetabolized .
- Key Difference : The additional methyl group in propane-1,2-diol increases hydrophobicity compared to methoxyethane derivatives.
1-Methoxyethane-1,2-Diol Analogues
- Structural Features : Derivatives like (±)-1-(4-methoxyphenyl)ethane-1,2-diol demonstrate how methoxy groups enhance solubility in polar aprotic solvents and modify electronic effects in catalytic systems.
- Reactivity : Methoxy groups can hinder esterification kinetics compared to unsubstituted diols due to steric and electronic effects.
Data Table: Comparative Properties of Acetic Acid-Diol Systems
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Key Applications |
|---|---|---|---|---|
| Ethane-1,2-diol diacetate | 146.14 | 190–195 | Slightly soluble | Solvent, plasticizer |
| Propane-1,2-diol monoacetate | 132.12 | 187–190 | Miscible | Food additive, pharmaceuticals |
| (±)-1-(4-Methoxyphenyl)ethane-1,2-diol | 198.22 | N/A | Moderate | Organic synthesis intermediate |
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